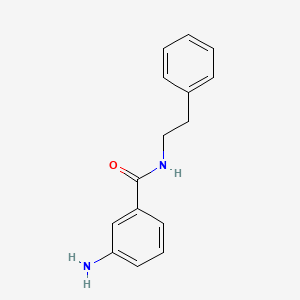

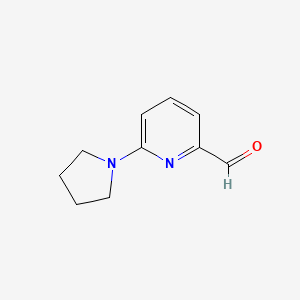

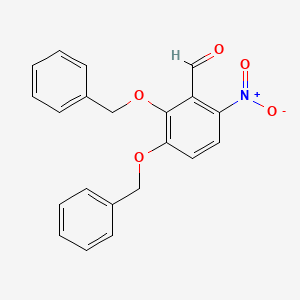

![molecular formula C9H7NOS B1278334 1-(苯并[d]噻唑-5-基)乙酮 CAS No. 90347-90-3](/img/structure/B1278334.png)

1-(苯并[d]噻唑-5-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various derivatives of 1-(Benzo[d]thiazol-5-yl)ethanone involves multiple steps and different starting materials. For instance, the synthesis of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was achieved through a process characterized by FT-IR, NMR, UV–Vis spectroscopies, and TG/DTA thermal analysis, along with single-crystal X-ray diffraction methods . Another study reported the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives through cyclization reactions, yielding products in 70-96% yield . Additionally, the synthesis of various heterocyclic compounds using 1-{(5Z)-5-((4-methoxyphenyl)imino)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}ethanone as a starting material was reported, showcasing the versatility of benzo[d]thiazol-5-yl)ethanone derivatives as precursors for complex molecules .

Molecular Structure Analysis

The molecular geometry of these compounds has been extensively studied. For example, the optimized structure parameters and vibrational modes of the benzo[d]thiazole derivative were obtained using density functional theory (DFT) and showed good consistency with experimental data . The stereochemistry of certain derivatives was characterized by single-crystal X-ray diffraction studies, providing detailed insights into their three-dimensional arrangements . The dihedral angle between the benzene and thiazole rings in one of the derivatives was reported to be 85.36°, indicating a significant twist between these two structural units .

Chemical Reactions Analysis

The benzo[d]thiazol-5-yl)ethanone derivatives have been used as starting materials or intermediates in various chemical reactions. For instance, they have been involved in cyclization reactions to produce polysubstituted pyrrolidine derivatives and in the synthesis of a wide range of heterocyclic compounds, including thiadiazoles and pyridines . These reactions demonstrate the reactivity and potential of these compounds in forming more complex structures with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives have been characterized using various analytical techniques. The thermal behavior of the compounds was summarized using TG/DTA thermograms, which provide information on their stability and decomposition patterns . The antimicrobial activity of some derivatives was evaluated, showing interesting activity against bacterial and fungal strains, including M. tuberculosis . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential, were also analyzed, providing insights into the reactivity of these molecules .

科学研究应用

合成和生物活性

1-(6-溴-3-甲基-1,3-噻唑并[3,2-a]苯并咪唑-2-基)乙酮,源自1-(苯并[d]噻唑-5-基)乙酮,显示出显著的生物活性,包括免疫抑制和免疫刺激,对癌细胞的细胞毒性,以及抑制LPS刺激的NO生成。这表明其具有潜在的多功能化合物特性,在生物医学研究中具有广阔的应用前景(Abdel‐Aziz等,2011)。

电化学合成

涉及1-(苯并[d]噻唑-5-基)乙酮的电化学合成展示了其在新型芳基硫代苯并咪唑的生产中的实用性,突显了其在促进独特化学反应和合成途径中的作用(Amani & Nematollahi, 2012)。

抗菌应用

1-(苯并[d]噻唑-5-基)乙酮的衍生物,如4-(1H-苯[d]咪唑-2-基)-1,3-噻唑-2-胺,显示出显著的抗菌和抗真菌活性。这表明其在新型抗菌剂开发中的潜在用途(Reddy & Reddy, 2010)。

抗乳腺癌药物

使用1-(4-甲基-2-(2-(1-(噻吩-2-基)乙烯基)肼基)噻唑-5-基)乙酮合成的化合物显示出对MCF-7肿瘤细胞的显著活性。这表明其在抗癌治疗中的潜在应用,特别是在乳腺癌治疗中(Mahmoud et al., 2021)。

光谱应用

1-(苯并咪唑-2-基)乙酮硫脲,与1-(苯并[d]噻唑-5-基)乙酮相关,用于钴(II)的光谱测定。这突显了其在分析化学中用于测定各种样品中金属离子的应用(Syamasundar et al., 2006)。

香豆素和黄酮合成

1-(苯并[d]噻唑-5-基)乙酮衍生物已用于Julia–Kocienski烯烃化反应合成香豆素和黄酮。这表明其在合成具有生物学意义的化合物中的作用(Kumar等,2010)。

缓蚀

从1-(苯并[d]噻唑-5-基)乙酮衍生的N-(苯并噻唑-2-基)-1-苯乙烷-1-亚胺,在酸性介质中对低碳钢显示出有效的缓蚀作用。这凸显了其在工业应用中的重要性,特别是在防止金属腐蚀方面(Chugh et al., 2019)。

安全和危害

属性

IUPAC Name |

1-(1,3-benzothiazol-5-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-6(11)7-2-3-9-8(4-7)10-5-12-9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKINXPLWQMSSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441681 |

Source

|

| Record name | 1-(1,3-Benzothiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d]thiazol-5-yl)ethanone | |

CAS RN |

90347-90-3 |

Source

|

| Record name | 1-(1,3-Benzothiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

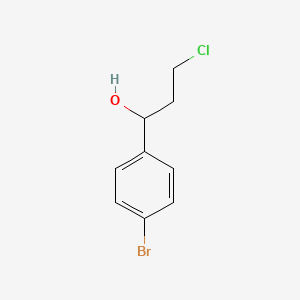

![3-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B1278274.png)

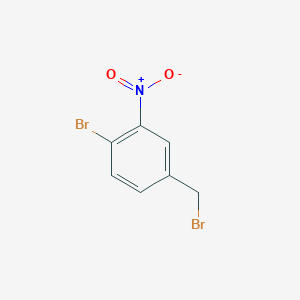

![4-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1278281.png)

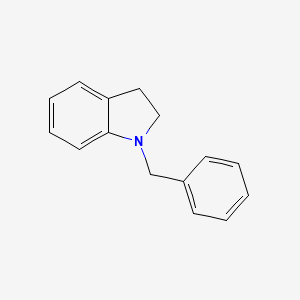

![4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine](/img/structure/B1278283.png)

![5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1278290.png)